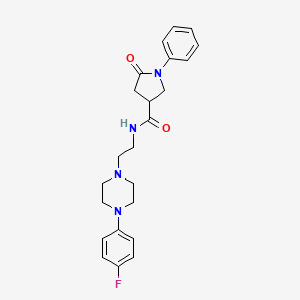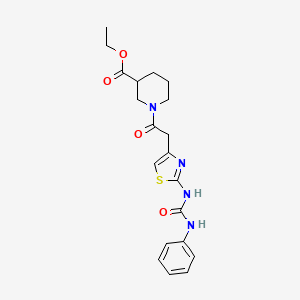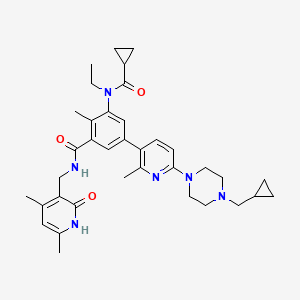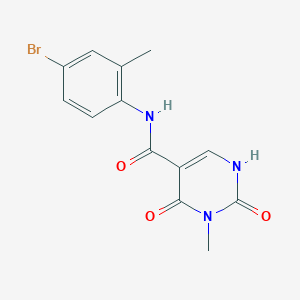
1-Amino-2-(2-chlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(2-chlorophenyl)propan-2-ol, also known as (2R)-2-AMINO-2-(2-CHLOROPHENYL)PROPAN-1-OL, is a chemical compound . It is also referred to as Benzeneethanol, β-amino-2-chloro-β-methyl-, (βR)- .
Molecular Structure Analysis
The molecular structure of 1-Amino-2-(2-chlorophenyl)propan-2-ol is represented by the InChI code: 1S/C9H12ClNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 . The molecular weight of this compound is 185.65 .Physical And Chemical Properties Analysis
1-Amino-2-(2-chlorophenyl)propan-2-ol is a powder at room temperature . The predicted boiling point is 328.5±27.0 °C, and the predicted density is 1?±.0.06 g/cm3 .Scientific Research Applications
Antioxidant Activity
1-Amino-2-(2-chlorophenyl)propan-2-ol and its derivatives, such as Schiff bases, have been synthesized and evaluated for their antioxidant potential . Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). These compounds scavenge free radicals and reduce oxidative stress, potentially preventing diseases like coronary heart disease, cancer, and neurodegenerative disorders.
Future Prospects
Researchers continue to explore novel applications of 1-Amino-2-(2-chlorophenyl)propan-2-ol derivatives. Its unique structure and diverse properties make it a promising candidate for further investigation.
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-amino-2-(2-chlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNCFXLWOOEJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(2-chlorophenyl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2468069.png)
![7-methyl-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-3-carboxamide](/img/structure/B2468070.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2468077.png)

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2468079.png)
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2468081.png)
![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2468082.png)
![2-methoxy-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2468083.png)



